1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

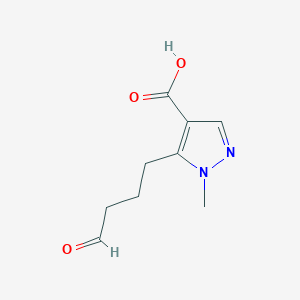

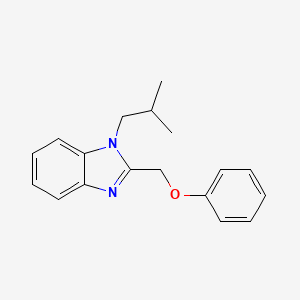

The molecular structure of this compound consists of a tetrazole ring (a five-membered ring containing four nitrogen atoms) attached to an ethylamine group. The phenyl substituent is bonded to one of the nitrogen atoms in the tetrazole ring. The compound’s 2D and 3D structures can be visualized using computational tools .

Physical And Chemical Properties Analysis

科学的研究の応用

Facile Synthesis and Catalysis

A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized, showcasing the versatility of tetrazole compounds in organic synthesis. These compounds exhibit strong phytocidal activity, highlighting their potential use in agriculture and pest control. The synthesis involves a catalyzed reaction with ytterbium triflate hydrate, demonstrating the role of tetrazole derivatives in facilitating organic reactions (Su et al., 2006).

Metal-Organic Frameworks (MOFs) and Photocatalysis

Metal-organic frameworks featuring tetrazole-based ligands have been explored for their photocatalytic properties and selective adsorption capabilities. Such frameworks show promise in environmental applications, such as gas separation and the degradation of pollutants. The incorporation of tetrazole ligands into MOFs can enhance the stability and functionality of these materials, making them suitable for various applications in material science (Fu, Kang, & Zhang, 2014).

Antimicrobial and Cytotoxic Activities

Tetrazole derivatives have shown potential as antimicrobial and cytotoxic agents. The synthesis and structural characterization of such compounds have revealed their ability to interact with biological targets, offering a pathway for the development of new therapeutic agents. This aspect underscores the importance of tetrazole compounds in medicinal chemistry and drug discovery (Ghani & Mansour, 2011).

Epoxy Resin Curing and Material Modification

Epoxy resins have been modified using amine compounds, including tetrazole derivatives, to improve their curing behavior and material properties. Such modifications can lead to the development of materials with enhanced mechanical strength, thermal stability, and chemical resistance, which are crucial for industrial applications (Amanokura et al., 2007).

Environmental and Corrosion Inhibition

Tetrazole derivatives have been examined for their environmental applications, particularly in corrosion inhibition. Quantum chemical and molecular dynamics simulation studies have indicated that tetrazole compounds can effectively protect metals against corrosion, highlighting their importance in material preservation and extending the lifespan of industrial components (Kaya et al., 2016).

特性

IUPAC Name |

1-(1-phenyltetrazol-5-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-7(10)9-11-12-13-14(9)8-5-3-2-4-6-8/h2-7H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPTXQPXEKDURQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=NN1C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-methylpiperidin-1-yl)sulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2738980.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2738988.png)

![4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride](/img/structure/B2738990.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2738992.png)

![N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2738993.png)

![3-Methyl-2-(3-methylbutyl)-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2738995.png)

![N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2738997.png)

![9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine](/img/structure/B2738998.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2739001.png)